![molecular formula C9H7ClN2O B12444566 N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth .
Comparaison Avec Des Composés Similaires
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:
(E)-N-[(1H-indol-3-yl)methylidene]hydroxylamine: Similar in structure but without the chlorine substitution, leading to different biological activities.
2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride: Another indole derivative with different functional groups, resulting in varied applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H |
Clé InChI |
JRECRRMZQAVUEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



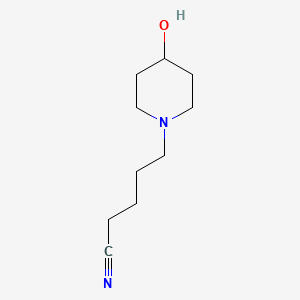
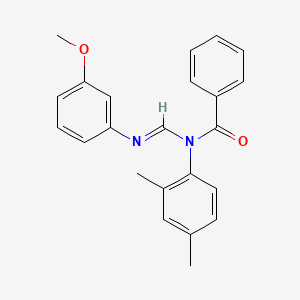
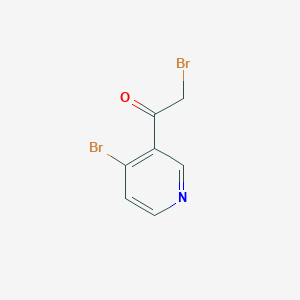
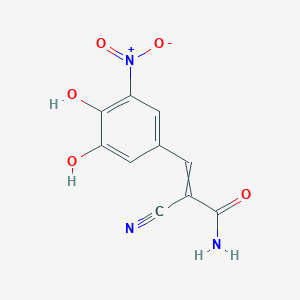
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
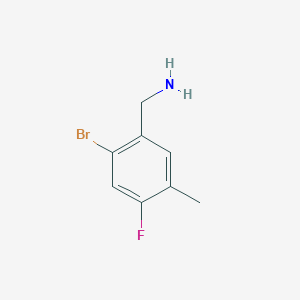
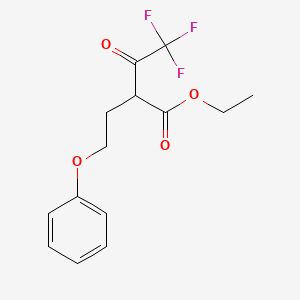
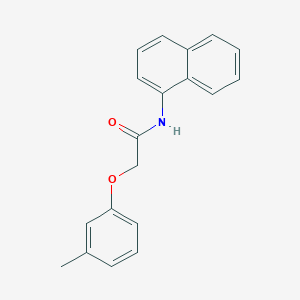
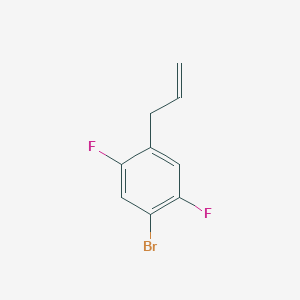
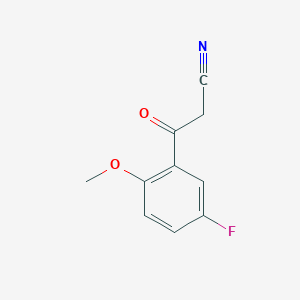

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
